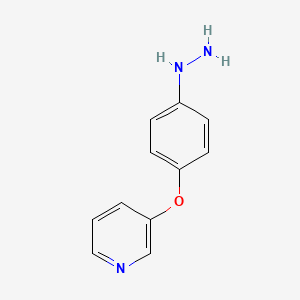
(4-Pyridin-3-yloxyphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Pyridin-3-yloxyphenyl)hydrazine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a pyridin-3-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-3-yloxyphenyl)hydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive hydrazine group.
化学反应分析
Types of Reactions
(4-Pyridin-3-yloxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(4-Pyridin-3-yloxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of (4-Pyridin-3-yloxyphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridin-3-yloxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4-Hydrazinopyridine: Similar structure but lacks the phenyl ring.
Phenylhydrazine: Similar structure but lacks the pyridin-3-yloxy group.
4-Pyridinylhydrazine: Similar structure but lacks the phenyl ring.
Uniqueness
(4-Pyridin-3-yloxyphenyl)hydrazine is unique due to the presence of both the phenyl and pyridin-3-yloxy groups, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(4-pyridin-3-yloxyphenyl)hydrazine |
InChI |
InChI=1S/C11H11N3O/c12-14-9-3-5-10(6-4-9)15-11-2-1-7-13-8-11/h1-8,14H,12H2 |
InChI 键 |
BFBTUAUPJJBROZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
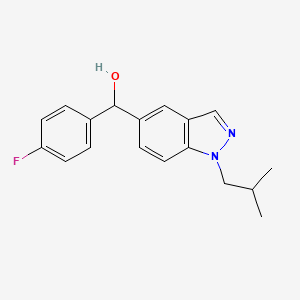

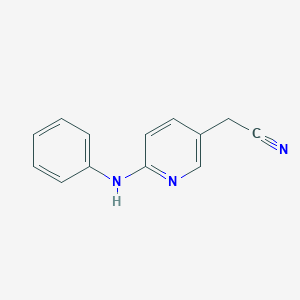

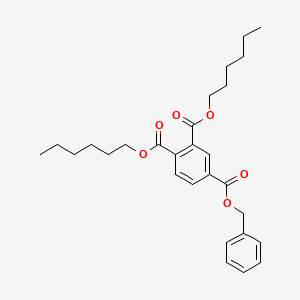

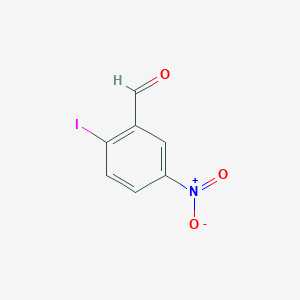
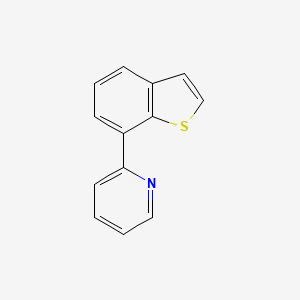
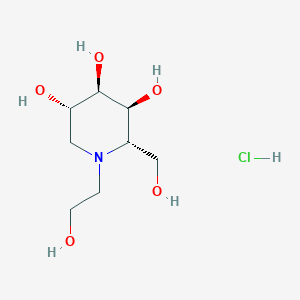
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)
